molecular formula C32H26N2O3 B11523877 N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide

N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide

Cat. No.: B11523877
M. Wt: 486.6 g/mol
InChI Key: UUZFRDCSZMCFQM-UHFFFAOYSA-N
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Description

N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide is a complex organic compound that features a naphthalene moiety, a phenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or naphthalenes.

Scientific Research Applications

N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide is unique due to its combination of a naphthalene moiety with a phenylformamido group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C32H26N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

N-[benzamido-[4-(naphthalen-1-ylmethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C32H26N2O3/c35-31(25-11-3-1-4-12-25)33-30(34-32(36)26-13-5-2-6-14-26)24-18-20-28(21-19-24)37-22-27-16-9-15-23-10-7-8-17-29(23)27/h1-21,30H,22H2,(H,33,35)(H,34,36)

InChI Key

UUZFRDCSZMCFQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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